REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:9])([CH3:8])[N+:5](=[O:6])[C:4]([CH3:11])([CH3:10])[N:3]=1.NN.O.NN>CO>[OH:6][N:5]1[C:7]([CH3:9])([CH3:8])[C:2]([CH3:1])=[N:3][C:4]1([CH3:11])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC([N+](=O)C1(C)C)(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The partly crystallized residue was stirred with acetone
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol evaporated
|
Type
|
FILTRATION
|
Details
|
the colorless crystals were filtered
|
Type
|
WASH
|
Details
|
rinsed with acetone
|
Type
|
CUSTOM
|
Details
|
1.32 g of the isolated crystals with a yield of 88% were crystallized from ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(N=C(C1(C)C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |